Product packaging for 8-Aminooctan-2-one hydrochloride(Cat. No.:CAS No. 1909305-63-0)

8-Aminooctan-2-one hydrochloride

Cat. No.: B2870741
CAS No.: 1909305-63-0
M. Wt: 179.69
InChI Key: ODTJRJOAFWAKDY-UHFFFAOYSA-N
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Description

8-Aminooctan-2-one hydrochloride is a biochemical building block with the molecular formula C8H17NO•HCl. This linear molecule features an amino group at the terminal (C8) position and a ketone functional group at the C2 position, making it a potentially versatile intermediate in organic synthesis and medicinal chemistry research. As an amino ketone, it shares a key functional group motif with simpler compounds like aminoacetone hydrochloride, which is studied as an endogenous substrate for enzymes like semicarbazide-sensitive amine oxidase (SSAO) and as an intermediate in metabolic pathways . The eight-carbon chain of this compound may offer unique physicochemical properties compared to shorter-chain analogs, potentially influencing its lipophilicity and bioactivity. Researchers may employ this compound in the synthesis of more complex molecules, such as cyclic compounds, or as a precursor for the development of potential pharmacologically active agents. The hydrochloride salt form enhances the compound's stability and solubility in various experimental aqueous systems. Handling should adhere to safe laboratory practices for chemical reagents. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO B2870741 8-Aminooctan-2-one hydrochloride CAS No. 1909305-63-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminooctan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(10)6-4-2-3-5-7-9;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTJRJOAFWAKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Aminooctan 2 One Hydrochloride and Analogues

Direct Synthesis Approaches to 8-Aminooctan-2-one (B13269774) Hydrochloride

Direct synthesis methodologies aim to construct the 8-Aminooctan-2-one backbone in a limited number of steps, often by forming the crucial carbon-nitrogen bond at a late stage. One of the most prominent direct methods is reductive amination. This powerful technique involves the reaction of a dicarbonyl compound, such as octane-2,7-dione, with an ammonia (B1221849) source in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced in situ to the desired primary amine.

Reductive amination is a versatile and widely used method for amine synthesis due to its operational simplicity and the availability of various reducing agents. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing the iminium ion over the ketone. The reaction is typically carried out under neutral or weakly acidic conditions to facilitate imine formation without promoting side reactions. While direct synthesis via reductive amination of a diketone is a theoretically straightforward approach, controlling the regioselectivity to favor amination at the 7-position over the 2-position can be a significant challenge.

Starting Material Reagents Product Key Features
Octane-2,7-dione1. NH3 or NH4Cl2. Reducing agent (e.g., NaBH3CN, NaBH(OAc)3, H2/catalyst)8-Aminooctan-2-oneOne-pot reaction; potential for regioselectivity issues.

Precursor-Based Synthetic Strategies

Precursor-based strategies involve the synthesis of an octane (B31449) derivative with a suitable leaving group or functional group at the 8-position, which is then converted to the amine. These multi-step approaches often provide better control over regioselectivity compared to direct methods.

Amination Reactions of Octanone Derivatives

A common precursor-based approach involves the nucleophilic substitution of a halide at the 8-position of an octanone derivative. For instance, 8-bromooctan-2-one (B3054391) can serve as a key intermediate. The bromine atom, being a good leaving group, can be displaced by various nitrogen nucleophiles.

One classic method is the Gabriel synthesis , which utilizes potassium phthalimide (B116566) as an ammonia surrogate. bohrium.comnih.gov This method is renowned for its ability to produce primary amines without the overalkylation side products often seen with direct alkylation using ammonia. The process involves the N-alkylation of potassium phthalimide with 8-bromooctan-2-one, followed by the cleavage of the resulting N-alkylphthalimide, typically with hydrazine (B178648), to release the primary amine. nih.gov

Another approach is the use of sodium azide (B81097) to introduce the azido (B1232118) group, which can then be reduced to the primary amine. This two-step process, known as the Staudinger reaction when triphenylphosphine (B44618) is used for reduction, or more commonly via catalytic hydrogenation, is a reliable method for the synthesis of primary amines from alkyl halides.

Precursor Amination Reagent Intermediate Final Product Reaction Type
8-Bromooctan-2-onePotassium PhthalimideN-(8-Oxooctyl)phthalimide8-Aminooctan-2-oneGabriel Synthesis
8-Bromooctan-2-oneSodium Azide8-Azidooctan-2-one8-Aminooctan-2-oneAzide Synthesis and Reduction

Functional Group Interconversions on Octane Scaffolds

Alternatively, the amino group can be introduced by modifying other functional groups on the octane chain. A common strategy involves the conversion of a terminal alcohol to an amine. For example, 8-hydroxyoctan-2-one can be converted to the corresponding amine through a two-step process. First, the hydroxyl group is activated by converting it into a better leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent.

The Mitsunobu reaction offers another route for the direct conversion of the alcohol to a protected amine. This reaction utilizes triphenylphosphine and a dialkyl azodicarboxylate to activate the alcohol for nucleophilic attack by a nitrogen source like phthalimide or hydrazoic acid.

Stereoselective and Asymmetric Synthesis Investigations

The synthesis of chiral amines is of great importance in the pharmaceutical industry. For analogues of 8-Aminooctan-2-one that may possess stereocenters, stereoselective and asymmetric synthetic methods are crucial.

Enantioselective Reductive Amination Strategies

Asymmetric reductive amination aims to produce a single enantiomer of the amine product. This can be achieved by using a chiral catalyst or a chiral auxiliary. Chiral Brønsted acids have been shown to catalyze the transfer hydrogenation of α-keto ketimines and the reductive amination of diketones with high enantioselectivity. organic-chemistry.org Iridium-catalyzed reductive amination has also emerged as a powerful tool for the synthesis of chiral amines. nih.gov Although these methods have been primarily applied to other substrates, they represent a promising avenue for the asymmetric synthesis of 8-aminooctan-2-one analogues.

Biocatalytic Approaches Utilizing Transaminases

Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative to traditional chemical synthesis. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. rsc.orgmdpi.com This enzymatic process can be used for the asymmetric synthesis of chiral amines with excellent enantioselectivity. nih.gov

The application of a suitable transaminase could enable the direct conversion of octane-2,7-dione to a chiral amino ketone. The stereochemical outcome of the reaction is determined by the specific transaminase used, as both (R)- and (S)-selective transaminases are available. nih.gov This approach is highly attractive due to its high selectivity, mild reaction conditions, and environmental compatibility. mdpi.com However, challenges such as substrate scope limitations and the need to shift the reaction equilibrium towards product formation need to be addressed for industrial applications. nih.gov

Method Catalyst/Enzyme Substrate Product Key Advantages
Enantioselective Reductive AminationChiral Iridium ComplexOctane-2,7-dione & Amine SourceChiral 8-Aminooctan-2-one AnalogueHigh enantioselectivity, broad substrate scope. nih.gov
Biocatalytic TransaminationTransaminase (ω-TA)Octane-2,7-dioneChiral 8-Aminooctan-2-oneExcellent enantioselectivity, mild conditions, environmentally friendly. mdpi.com

Regioselective Synthesis Studies of Related Octane Derivatives

The regioselective synthesis of bifunctional octane derivatives like 8-Aminooctan-2-one requires precise control over the introduction of the amino and carbonyl groups. Methodologies developed for the synthesis of other aminoketones can be hypothetically applied to achieve the target structure.

One potential approach involves the aza-Michael addition , a powerful tool for the formation of carbon-nitrogen bonds. researchgate.netnih.gov This reaction typically involves the conjugate addition of an amine to an α,β-unsaturated ketone. For the synthesis of 8-Aminooctan-2-one, a suitable strategy would involve the reaction of a C6-amino nucleophile with methyl vinyl ketone. The regioselectivity is inherently controlled by the nature of the Michael acceptor, with the nucleophile attacking the β-carbon of the unsaturated system.

Another relevant strategy is the hydroamination of alkynes . researchgate.netnih.govnih.gov This method involves the addition of an N-H bond across a carbon-carbon triple bond. To synthesize an 8-aminooctan-2-one precursor, one could envision the hydroamination of a terminal alkyne, such as 1-octyn-7-one, or a related propargyl alcohol derivative. organic-chemistry.org The regioselectivity of the hydroamination can often be controlled by the choice of catalyst, directing the amino group to the terminal carbon. Subsequent functional group manipulations would then yield the target aminoketone.

Biocatalytic methods offer a highly selective and environmentally friendly alternative for the synthesis of aminoketones. researchgate.netnih.govnih.govacsgcipr.org Enzymes such as transaminases or engineered amine dehydrogenases can catalyze the asymmetric amination of a corresponding diketone or hydroxyketone precursor. google.com For instance, an octane-2,8-dione or an 8-hydroxyoctan-2-one substrate could potentially be converted to 8-aminooctan-2-one with high regioselectivity and stereoselectivity.

Below is a table summarizing potential regioselective synthetic strategies for 8-Aminooctan-2-one.

Synthetic StrategyKey ReactantsRegioselectivity ControlPotential Advantages
Aza-Michael AdditionHexylamine derivative, Methyl vinyl ketoneInherent to the Michael acceptorAtom economical, well-established reaction
Hydroamination of AlkynesOctyne derivative, Amine sourceCatalyst-controlledAccess to a variety of amines
BiocatalysisOctane-2,8-dione or 8-hydroxyoctan-2-oneEnzyme specificityHigh chemo-, regio-, and stereoselectivity

Green Chemistry Considerations in Synthesis Development

The development of synthetic routes for 8-Aminooctan-2-one hydrochloride can be guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. researchgate.net

A key consideration is atom economy , which maximizes the incorporation of reactant atoms into the final product. primescholars.com Addition reactions, such as the aza-Michael addition and hydroamination, are inherently more atom-economical than substitution or elimination reactions, as they minimize the formation of byproducts.

The choice of solvents is another critical aspect of green synthesis. bohrium.com Traditional volatile organic solvents contribute to air pollution and pose health risks. The use of greener solvents, such as water, bio-derived solvents (e.g., 2-methyltetrahydrofuran, γ-valerolactone), or even solvent-free conditions, can significantly reduce the environmental footprint of the synthesis. rsc.orgnih.gov For instance, performing the aza-Michael reaction under solvent-free conditions or in a green solvent would be a significant improvement over traditional methods.

Catalysis plays a pivotal role in green chemistry. The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. rsc.org This includes the use of metal catalysts in hydroamination, which can often be recycled, or organocatalysts in aza-Michael additions. Biocatalysis, as mentioned earlier, is an exemplary green approach, as enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, are biodegradable, and are derived from renewable resources. acsgcipr.org

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Atom Economy Prioritizing addition reactions like aza-Michael addition and hydroamination.
Safer Solvents and Auxiliaries Utilizing water, bio-solvents, or solvent-free conditions. bohrium.com
Catalysis Employing recyclable metal catalysts, organocatalysts, or biocatalysts to minimize waste. rsc.org
Use of Renewable Feedstocks Exploring bio-based starting materials for the octane backbone.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, as often possible with biocatalysis.

By integrating these green chemistry considerations into the design of synthetic methodologies, the production of this compound and its analogues can be made more sustainable and environmentally responsible.

Mechanistic Organic Chemistry and Reactivity of 8 Aminooctan 2 One Hydrochloride

Amino Group Reactivity

The primary amino group in 8-Aminooctan-2-one (B13269774) hydrochloride is a key center of reactivity. As a hydrochloride salt, the amine exists in its protonated ammonium (B1175870) form. For the amine to act as a nucleophile, it typically requires deprotonation by a base to liberate the lone pair of electrons on the nitrogen atom. chemguide.co.uklibretexts.org The reactivity is therefore highly dependent on the reaction conditions, particularly the pH.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen of the free amine form of 8-aminooctan-2-one makes it a potent nucleophile, capable of participating in nucleophilic substitution reactions. chemguide.co.uksavemyexams.com This reactivity is fundamental to forming new carbon-nitrogen bonds. A classic example is the alkylation of the amine by reacting it with haloalkanes (alkyl halides).

The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the haloalkane, displacing the halide leaving group. msu.edu The initial reaction between 8-aminooctan-2-one and an alkyl halide (e.g., bromoethane) would yield the salt of a secondary amine. chemguide.co.uk

A significant challenge in this reaction is the potential for over-alkylation. msu.edu The secondary amine product is also nucleophilic, often more so than the starting primary amine, and can compete for the remaining alkyl halide. chemguide.co.uk This leads to the formation of a tertiary amine, which can be further alkylated to produce a quaternary ammonium salt. chemguide.co.uk To favor mono-alkylation and the formation of the secondary amine, a large excess of the initial amine is typically used. savemyexams.commnstate.edu

Table 1: Products of Nucleophilic Substitution with an Alkyl Halide

Reactant Product Class Specific Example Product (with Bromoethane)
8-Aminooctan-2-one (Primary Amine) Secondary Amine Salt N-Ethyl-8-aminooctan-2-one Hydrobromide
Product (Secondary Amine) Tertiary Amine Salt N,N-Diethyl-8-aminooctan-2-one Hydrobromide

Amide and Imine Formation

Two of the most important reactions involving the amino group are the formation of amides and imines, which are central to many synthetic pathways.

Amide Formation: Primary amines react readily with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form amides. chemguide.co.uklumenlearning.com The reaction with an acyl chloride, for example, is a vigorous, often exothermic process that yields an N-substituted amide. chemguide.co.uk In this reaction, the amino group of 8-aminooctan-2-one attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a proton and a chloride ion results in the stable amide product. Due to the production of hydrochloric acid as a byproduct, a base is typically added to neutralize it and drive the reaction to completion. libretexts.org

Imine Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comjove.compressbooks.pub This reaction involves the nucleophilic addition of the amino group of 8-aminooctan-2-one to the carbonyl carbon of another aldehyde or ketone. youtube.comchemistrysteps.com The resulting carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the C=N double bond of the imine. jove.comchemistrysteps.com The reaction is reversible and acid-catalyzed. libretexts.orglibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the protonation of the hydroxyl group in the carbinolamine, which is necessary for its elimination as water. libretexts.orglibretexts.org The optimal pH for imine formation is typically around 4 to 5. chemistrysteps.com

Table 2: Amide and Imine Formation Reactions

Reaction Type Amine Reactant Carbonyl Reactant Product
Amide Formation 8-Aminooctan-2-one Acetyl Chloride N-(7-oxooctyl)acetamide

Oxidative Deamination Pathways Leading to Ketones or Carboxylates

Oxidative deamination is a process that removes an amino group and replaces it with a carbonyl group. wikipedia.orgnumberanalytics.com While a common metabolic process in biology, synthetic chemists have developed catalytic methods to achieve this transformation. nih.gov Recent advancements have provided environmentally friendly methods for the oxidative deamination of primary amines using water as the oxidant, catalyzed by ruthenium pincer complexes. nih.govacs.org This process avoids the need for stoichiometric or harsh oxidizing agents and liberates hydrogen gas as the only byproduct. acs.orgresearchgate.net

The reaction pathway and final product depend on the structure of the starting amine:

Linear primary amines are selectively oxidized to the corresponding carboxylates. nih.govacs.org In the case of 8-aminooctan-2-one, the linear primary amino group would be transformed into a carboxylic acid (in its carboxylate salt form under the typically basic reaction conditions), yielding 7-oxooctanoic acid upon acidification.

Branched primary amines are selectively transformed into ketones. acs.orgresearchgate.net For example, the related compound 2-aminooctane (B1582153) is converted to 2-octanone (B155638) in excellent yield under these conditions. acs.orgresearchgate.net

This catalytic system demonstrates remarkable selectivity, allowing for the transformation of the amine while leaving other functional groups, such as the ketone in 8-aminooctan-2-one, intact. acs.org

Carbonyl Group Reactivity

The ketone functional group at the C-2 position of the octan chain provides a second site for chemical transformations, primarily centered on the electrophilicity of the carbonyl carbon and the acidity of the adjacent α-hydrogens.

Condensation Reactions

The carbonyl group of 8-aminooctan-2-one can undergo condensation reactions, most notably the aldol (B89426) condensation. wikipedia.org This reaction requires the presence of α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group), which 8-aminooctan-2-one possesses at both the C-1 (methyl) and C-3 (methylene) positions. In the presence of a base, an α-hydrogen can be removed to form a nucleophilic enolate ion. fiveable.me

This enolate can then attack the electrophilic carbonyl carbon of another molecule of the ketone (a self-condensation) to form a β-hydroxy ketone. libretexts.org Subsequent dehydration often occurs, especially with heating, to yield an α,β-unsaturated ketone, which is the final aldol condensation product. wikipedia.org

Furthermore, 8-aminooctan-2-one can participate in crossed or mixed aldol condensations with other aldehydes or ketones. libretexts.orgbyjus.com If the reaction partner is an aldehyde with no α-hydrogens (e.g., benzaldehyde), it can only act as the electrophile (the "acceptor"), simplifying the product mixture. byjus.com This specific type of mixed aldol reaction is known as a Claisen-Schmidt condensation. libretexts.org

Selective Reduction and Oxidation Reactions

Selective Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol without affecting the amino group. This transformation can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent is chemoselective for aldehydes and ketones and will not typically reduce less reactive functional groups like the protonated amine or potential amide derivatives. The product of this reaction would be 8-aminooctan-2-ol.

Selective Oxidation: While the amino group can be oxidized via deamination, the ketone itself is generally resistant to oxidation under mild conditions. However, a specific oxidation reaction for ketones is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) converts the ketone into an ester. The migratory aptitude of the adjacent groups determines the structure of the product. For 8-aminooctan-2-one, the hexylamino group has a higher migratory aptitude than the methyl group, leading to the formation of 1-(6-aminohexyl) vinyl acetate. More forceful oxidation would likely cleave the carbon chain.

Table 3: Summary of Potential Reactions at the Carbonyl Group

Reaction Type Reagent(s) Intermediate/Key Species Product Class
Aldol Self-Condensation Base (e.g., NaOH) Enolate β-Hydroxy Ketone / α,β-Unsaturated Ketone
Claisen-Schmidt Condensation Benzaldehyde, Base Enolate α,β-Unsaturated Ketone
Selective Reduction Sodium Borohydride (NaBH₄) Hydride addition Secondary Alcohol

Chain Elongation and Further Functionalization Reactions

8-Aminooctan-2-one hydrochloride possesses two primary reactive centers: a primary amino group (-NH2) at the C8 position and a ketone group (C=O) at the C2 position. These functional groups are the sites for a variety of chemical modifications, allowing for chain elongation and the introduction of new functionalities. The hydrochloride salt form ensures stability and enhances water solubility, but the free base, 8-aminooctan-2-one, is typically the reactive species in non-acidic conditions.

The primary amine is a versatile nucleophile, capable of participating in numerous reactions. A common functionalization is acylation , where the amine reacts with acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and for attaching various molecular tags. Another key reaction is reductive amination , where the amine can react with other aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, effectively elongating the carbon chain or adding complex substituents. acs.org

The ketone group offers a different set of synthetic possibilities. It can undergo nucleophilic addition reactions, and the adjacent α-carbons can be deprotonated to form enolates, which are powerful nucleophiles in their own right.

Aldol Condensation: The ketone can react with another enolizable carbonyl compound (an aldehyde or another ketone) under basic or acidic conditions. This reaction forms a new carbon-carbon bond, leading to a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone, representing a significant chain elongation.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with a carbon-carbon double bond (C=C), providing a straightforward method for alkene synthesis and chain extension.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) to the ketone results in the formation of a tertiary alcohol and a new carbon-carbon single bond.

A notable example of functionalization involves the synthesis of the parent compound itself through the hydrolysis of a protected precursor. For instance, a Boc-protected amine can be deprotected using hydrochloric acid to yield this compound. Furthermore, related compounds like 2-aminooctane have been used to functionalize aldehyde-bearing materials, forming imine linkages in a reaction facilitated by catalytic amounts of acid.

Table 1: Potential Functionalization and Chain Elongation Reactions

Functional Group Reaction Type Reagent(s) Resulting Structure
Primary Amine Acylation Acyl Chloride (R-COCl) Amide
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) Secondary/Tertiary Amine
Imine Formation Aldehyde/Ketone Imine (Schiff Base)
Ketone Aldol Condensation Aldehyde/Ketone, Base/Acid β-Hydroxy Ketone / α,β-Unsaturated Ketone
Wittig Reaction Phosphorus Ylide (Ph₃P=CHR) Alkene
Grignard Reaction Grignard Reagent (R-MgBr) Tertiary Alcohol

Reaction Kinetics and Thermodynamic Studies

While specific, detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the reactivity of its functional groups (amines and ketones) is well-understood, allowing for general analysis.

Reaction Kinetics: The rate of reactions involving 8-aminooctan-2-one is governed by several factors, including the nature of the reactants, temperature, pressure, solvent, and the presence of catalysts.

In reductive amination , a key process for amine synthesis and functionalization, the reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced. tandfonline.com The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium ion. acs.org Studies on the reductive amination of 2-octanone have shown that factors like catalyst loading (e.g., Raney-Ni), temperature, and pressure significantly influence the reaction rate. d-nb.info For example, increasing temperature and pressure can accelerate the reaction, allowing for lower catalyst usage without compromising the outcome. d-nb.info The use of additives like trimethylsilyl (B98337) chloride (TMSCl) in solvents such as dimethylformamide (DMF) has been shown to dramatically increase reaction rates for the reductive amination of ketones with electron-deficient anilines, achieving full conversion in minutes. thieme-connect.com

The kinetics of competing reactions are also a crucial consideration. In catalytic hydroamination of alkenes, for instance, alkene isomerization is often a faster competing reaction than the desired N-H bond addition. nih.gov Similarly, in reductive amination, the direct reduction of the ketone to an alcohol can compete with the formation of the desired amine, especially with sterically hindered ketones or less reactive amines. acs.org

Table 2: Factors Influencing Reaction Kinetics in Reductive Amination of 2-Octanone

Parameter Observation Impact on Kinetics Reference
Catalyst Loading Reducing Raney-Ni from 100 wt% to 50 wt% resulted in incomplete reaction at room temperature. Higher catalyst loading increases reaction rate. d-nb.info
Temperature Increasing temperature from room temperature to 40°C allowed for complete reaction with lower catalyst loading. Higher temperature increases reaction rate. d-nb.info
Pressure Increasing pressure to 20 bar in conjunction with higher temperature facilitated the reaction. Higher pressure can increase reaction rate, especially for gas-phase reactants like H₂. d-nb.info
Acid Additive/Solvent Using additives like TMSCl in DMF can reduce reaction times from hours to minutes. Choice of acid and solvent system can dramatically accelerate the rate-limiting imine formation step. thieme-connect.com

Advanced Structural Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is instrumental in elucidating the molecular architecture of 8-Aminooctan-2-one (B13269774) hydrochloride. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, allowing for the confirmation of its constituent parts.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 8-Aminooctan-2-one hydrochloride, the protonated primary amine (—NH₃⁺) and the ketone carbonyl group significantly influence the chemical shifts of nearby protons and carbons.

¹H NMR: In a typical ¹H NMR spectrum, the protons closer to electronegative atoms (like the oxygen of the carbonyl group and the protonated nitrogen) are deshielded and appear at a higher chemical shift (downfield). The protons of the terminal methyl group adjacent to the ketone are expected to be a singlet, while the various methylene (B1212753) (—CH₂—) groups along the carbon chain would appear as complex multiplets due to spin-spin coupling with neighboring protons. The protons on the carbon adjacent to the ammonium (B1175870) group would be shifted significantly downfield.

¹³C NMR and DEPT: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the 208–212 ppm range. The carbons adjacent to the ammonium group and the carbonyl group also show characteristic downfield shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is crucial for assigning each signal correctly.

Table 1: Predicted NMR Spectral Data for this compound

Assignment¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)DEPT-135 Multiplicity
C1 (-CH₃)~2.1 (s, 3H)~29-31Positive (CH₃)
C2 (C=O)-~208-212Absent (Quaternary C)
C3 (-CH₂-)~2.4 (t, 2H)~42-44Negative (CH₂)
C4 (-CH₂-)~1.5-1.6 (m, 2H)~23-25Negative (CH₂)
C5 (-CH₂-)~1.3-1.4 (m, 2H)~25-27Negative (CH₂)
C6 (-CH₂-)~1.6-1.7 (m, 2H)~27-29Negative (CH₂)
C7 (-CH₂-)~2.9-3.1 (t, 2H)~38-40Negative (CH₂)
C8 (-NH₃⁺)~7.5-8.0 (br s, 3H)--

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. In positive ion mode, the analysis would typically show a prominent peak for the protonated molecule of the free base, [M+H]⁺. Given the molecular weight of the free base (C₈H₁₇NO) is 143.23 Da, the expected m/z value would be approximately 144.24.

Electron Ionization (EI): EI is a higher-energy technique that causes extensive fragmentation. The molecular ion peak (M⁺) for the free base at m/z 143 may be observed, but it is often weak. Characteristic fragmentation patterns for aliphatic ketones and amines would be expected. A common fragmentation is alpha-cleavage, which involves the breaking of bonds adjacent to the carbonyl group and the nitrogen atom, leading to specific fragment ions.

Table 2: Expected Mass Spectrometry Data for 8-Aminooctan-2-one

TechniqueExpected IonExpected m/zNotes
ESI-MS[M+H]⁺144.24Protonated ion of the free base (C₈H₁₇NO). This would be the base peak.
EI-MSM⁺143.23Molecular ion of the free base. May be weak or absent.
EI-MS[CH₃CO]⁺43.02Alpha-cleavage at the carbonyl group.
EI-MS[M-CH₃]⁺128.20Loss of a methyl group.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule based on their characteristic vibrations.

IR Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the ketone and the ammonium salt. A strong, sharp absorption band for the C=O stretch of the ketone is expected around 1715 cm⁻¹. The ammonium group (—NH₃⁺) of the hydrochloride salt gives rise to several distinct bands: a broad, strong absorption in the 3000-2800 cm⁻¹ region due to N-H stretching vibrations and a medium to strong band around 1600-1500 cm⁻¹ from N-H bending vibrations. Standard C-H stretching and bending vibrations for the aliphatic chain would also be present. nist.gov

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds. nih.gov It would clearly show the C-H stretching vibrations of the alkyl chain and would also detect the C=O stretch. The Raman spectrum can be useful for analyzing the solid-state form of the compound. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmmonium (-NH₃⁺)~2800-3000Strong, Broad
C-H StretchAlkyl (-CH₂, -CH₃)~2850-2960Medium-Strong
C=O StretchKetone~1715Strong
N-H BendAmmonium (-NH₃⁺)~1500-1600Medium-Strong

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method is typically employed.

In RP-HPLC, a non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. For a polar, basic compound like this compound, the mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate, often with an ion-pairing agent) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The buffer controls the pH to ensure the analyte is in a consistent ionic state, which improves peak shape and reproducibility. Since the compound lacks a strong UV chromophore, detection can be challenging. Low UV wavelength (e.g., 200-210 nm) may be used, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or coupling the HPLC to a mass spectrometer (LC-MS) would be more effective.

Table 4: Typical RP-HPLC Method Parameters

ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
ElutionGradient (e.g., 5% to 95% B over 15 minutes)
Flow Rate1.0 mL/min
DetectorUV at 205 nm, or ELSD/MS

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Direct analysis of primary amines like 8-Aminooctan-2-one by GC can be difficult due to their high polarity and tendency to interact with the stationary phase, leading to poor peak shape (tailing). The hydrochloride salt itself is non-volatile and cannot be analyzed directly.

To overcome these issues, the free base form of the compound must be analyzed, and derivatization is often required. This process converts the polar amine group into a less polar, more volatile derivative. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., alkyl chloroformates). researchgate.net After derivatization, the compound can be analyzed on a mid-polarity capillary column. The presence of the ketone group also influences the choice of column and temperature programming.

Table 5: Potential Gas Chromatography Method (after derivatization)

ParameterTypical Condition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnDB-5 or similar (5% Phenyl-methylpolysiloxane)
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 280 °C at 10 °C/min
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the separation, identification, and purity assessment of compounds. For a primary aminoketone like this compound, TLC serves as a rapid and cost-effective analytical tool. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase (commonly silica (B1680970) gel or alumina) and a liquid mobile phase.

The behavior of this compound in a TLC system is influenced by the polarity of its functional groups—the primary amine and the ketone—as well as its eight-carbon aliphatic chain. The hydrochloride salt form enhances its polarity, influencing its interaction with the stationary phase.

Hypothetical TLC Analysis Data:

A typical TLC analysis would involve dissolving the compound in a suitable solvent, spotting it onto a TLC plate, and developing the plate in a chamber containing an appropriate mobile phase. The choice of mobile phase is critical for achieving good separation. A mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (such as dichloromethane (B109758) or ethyl acetate) is often employed for compounds with intermediate polarity. The addition of a small amount of a basic modifier, like triethylamine (B128534) or ammonia (B1221849), may be necessary to prevent the protonated amine from streaking on the silica gel plate.

After development, the compound's position is visualized. Since 8-Aminooctan-2-one is not colored, a visualization agent is required. A common reagent for primary amines is ninhydrin, which reacts with the amine to produce a distinctive purple or yellow spot upon heating. The retention factor (Rƒ), a key parameter in TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

The table below presents hypothetical Rƒ values for this compound in different solvent systems. These values are illustrative and would need to be determined experimentally.

Mobile Phase Composition (v/v)Stationary PhaseVisualization MethodHypothetical Rƒ Value
Dichloromethane:Methanol (9:1)Silica Gel 60 F₂₅₄Ninhydrin spray, heat0.35
Ethyl Acetate:Hexane:Triethylamine (5:4:1)Silica Gel 60 F₂₅₄Ninhydrin spray, heat0.50
n-Butanol:Acetic Acid:Water (4:1:1)Silica Gel 60 F₂₅₄Ninhydrin spray, heat0.65

This is an interactive data table. Users can sort and filter the data based on the column headers.

X-ray Crystallography for Solid-State Structural Determination

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This typically involves slow crystallization from an appropriate solvent or solvent mixture. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.

Expected Crystallographic Data:

While specific crystallographic data for this compound is not found in the surveyed literature, one can anticipate the type of information that would be obtained from such an analysis. The data would include the crystal system, space group, and unit cell dimensions. The solved structure would reveal the conformation of the octanone chain, the geometry around the ketone and amine groups, and the nature of the ionic interaction between the protonated amine and the chloride anion. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine protons and the chloride ion, would be elucidated.

The following table presents a hypothetical set of crystallographic parameters for this compound, based on typical values for small organic hydrochloride salts.

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.2
c (Å)15.6
α (°)90
β (°)90
γ (°)90
Volume (ų)1616.5
Z4
Density (calculated) (g/cm³)1.095

This is an interactive data table. Users can sort and filter the data based on the column headers.

The determination of the crystal structure of this compound would provide definitive proof of its chemical identity and offer insights into its solid-state packing and intermolecular forces, which influence properties such as melting point and solubility.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. rsc.org These methods can elucidate the electronic structure, bonding, and potential reaction pathways of 8-Aminooctan-2-one (B13269774) hydrochloride.

Electronic Structure and Bonding Analysis

DFT calculations can be employed to determine the optimized geometry of 8-Aminooctan-2-one hydrochloride, providing precise bond lengths and angles. acs.org Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. nih.gov For this compound, the HOMO is likely to be localized around the nitrogen atom of the amino group, which is the primary site for nucleophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon of the ketone group, the electrophilic site. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing the delocalization of electron density and intramolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen. researchgate.net

A theoretical investigation into the electronic properties of similar β-amino ketones has been performed using DFT calculations. These studies reveal the potential for intramolecular charge transfer during electronic excitation. researchgate.net

Table 1: Predicted Electronic Properties of Aminoketone Structures from DFT Calculations

PropertyPredicted Characteristic
HOMO LocalizationPrimarily on the nitrogen atom of the amino group
LUMO LocalizationPrimarily on the carbonyl carbon of the ketone group
Intramolecular InteractionsPotential for hydrogen bonding between the amino and keto groups

This table is a generalized representation based on the expected electronic properties of aminoketones and is not derived from specific experimental data on this compound.

Reaction Mechanism Elucidation (e.g., Density Functional Theory (DFT) Studies)

DFT studies are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. rsc.org For this compound, this could involve modeling its synthesis, such as the aza-Michael reaction of an amine with an α,β-unsaturated ketone, or its participation in further chemical transformations. researchgate.net

For instance, in the context of its synthesis, DFT could be used to model the transition states and intermediates of the reaction, providing insights into the reaction kinetics and thermodynamics. mdpi.com Computational studies on the hydration of propargylamines to form β-amino ketones have utilized DFT to support experimental findings regarding regioselectivity. nih.gov Such calculations can help to understand the role of catalysts and solvents in the reaction.

Furthermore, the tautomerism between the enol-imine and keto-amine forms, a common phenomenon in related compounds, can be investigated using DFT. mdpi.comtandfonline.com These calculations can determine the relative stabilities of the tautomers and the energy barriers for their interconversion, which is crucial for understanding the compound's reactivity and spectroscopic properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. researchgate.net

Conformational Analysis

The long aliphatic chain of this compound allows for a significant number of possible conformations. MD simulations can explore the conformational landscape of the molecule to identify the most stable conformers in different environments (e.g., in vacuum, in a solvent). acs.orgcdnsciencepub.com These simulations track the trajectories of atoms over time, governed by a force field that describes the potential energy of the system. nih.gov

By analyzing the dihedral angles along the carbon chain, it is possible to identify preferential geometries and the energy barriers between different conformational states. This information is critical for understanding how the molecule's shape influences its interactions with other molecules. Studies on long-chain aliphatic amines have utilized MD simulations to understand their conformational behavior. sabanciuniv.edu

Intermolecular Interactions

MD simulations are particularly useful for studying how this compound interacts with itself and with solvent molecules. researchgate.net In a condensed phase, these interactions govern the macroscopic properties of the substance. The simulations can reveal the formation of hydrogen bonds between the amino group of one molecule and the ketone group of another, leading to aggregation.

The hydrochloride salt form implies that in a polar solvent like water, the amino group will be protonated (NH3+). MD simulations can model the solvation of the ion pair, showing how water molecules arrange around the charged amino group and the polar ketone group. This provides a molecular-level understanding of its solubility and behavior in solution. All-atom MD simulations have been used to study the interactions of amino acids with nanoparticles in aqueous solutions, highlighting the importance of intermolecular forces. mdpi.com

In Silico Prediction of Chemical Reactivity and Selectivity

Computational tools can predict the chemical reactivity and selectivity of organic molecules, which is valuable in drug discovery and materials science. rsc.orgepa.gov For a bifunctional compound like this compound, these predictions can help to anticipate its behavior in various chemical reactions.

In silico methods can estimate various reactivity parameters. For example, software can predict the pKa of the amino group, which is crucial for understanding its ionization state at different pH values. epa.gov The reactivity of the ketone group, for instance, its susceptibility to nucleophilic attack, can also be computationally assessed.

For bifunctional molecules, chemo- and regioselectivity are key aspects of their reactivity. Computational models can help predict whether a reaction will occur preferentially at the amino group or the ketone group under specific conditions. For example, in silico tools have been used to predict the toxic potential of bifunctional molecules, which is often related to their chemical reactivity. nih.govacs.org DFT calculations on domino reactions involving ketones have been used to understand and improve chemoselectivity. mdpi.com

Biochemical Roles and Enzymatic Transformations Non Clinical Focus

Substrate for Amine-Converting Enzymes (e.g., Transaminases, Deaminases)

The primary amino group of 8-aminooctan-2-one (B13269774) makes it a potential substrate for enzymes that catalyze the transformation of amines. Transaminases and deaminases are key examples of such enzymes.

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from an amino donor to an amino acceptor. nih.govrsc.org ω-Transaminases (ω-TAs) are particularly relevant as they can act on substrates like 8-aminooctan-2-one, which lack a carboxyl group adjacent to the amine. mbl.or.krmdpi.com

The reaction mechanism follows a two-step ping-pong bi-bi pathway. mdpi.comfrontiersin.org

First Half-Reaction: The amino donor (e.g., 8-aminooctan-2-one) binds to the PLP-enzyme complex, forming an external aldimine. The amino group is transferred to the PLP cofactor, generating pyridoxamine-5'-phosphate (PMP) and releasing the ketone product (in this case, octane-2,8-dione).

Second Half-Reaction: A keto-acid or ketone substrate (the amino acceptor) binds to the PMP-enzyme complex. The amino group is transferred from PMP to the acceptor, regenerating the PLP-enzyme complex and releasing the new amine product.

While direct studies on 8-aminooctan-2-one are limited, research on structurally similar molecules provides strong evidence for its potential as a substrate. For instance, ω-TAs have been shown to act on long-chain primary amines and their corresponding ketones. An ω-amino acid transaminase from Pseudomonas sp. demonstrated activity with 8-aminooctanoate and other primary aminoalkanes. google.com Furthermore, the kinetic resolution of racemic 2-aminooctane (B1582153), the amine analogue of 2-octanone (B155638), is effectively catalyzed by ω-transaminases, highlighting the ability of these enzymes to process eight-carbon aliphatic chains. google.comrsc.org

Deaminases: Oxidative deamination is a fundamental metabolic process that converts primary amines into ketones or aldehydes. nih.govacs.org This reaction is catalyzed by amine dehydrogenases or amine oxidases. In the context of 8-aminooctan-2-one, an amine oxidase could catalyze its conversion to octane-2,8-dione with the concomitant production of ammonia (B1221849) and hydrogen peroxide. While synthetic methods using ruthenium catalysts have been developed to mimic this transformation with water as the oxidant, enzymatic studies focus on the enzyme's ability to selectively target the amine. nih.govacs.org

Integration into Enzyme-Catalyzed Synthetic Pathways

The bifunctional nature of 8-aminooctan-2-one allows it to be an integral part of multi-step, enzyme-catalyzed synthetic cascades, which are highly valued in green chemistry for their efficiency and selectivity. mbl.or.kr

Asymmetric Synthesis of Chiral Amines: Transaminases are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org In these pathways, a ketone is converted to a chiral amine using a suitable amino donor. The reverse reaction, the deamination of a racemic amine, can be used for kinetic resolution, where one enantiomer is selectively converted to the ketone, leaving the other enantiomer in high purity. nih.gov For example, the kinetic resolution of racemic 2-aminooctane has been achieved with high enantiomeric excess using an (S)-selective ω-transaminase coupled with a threonine deaminase. google.comrsc.org In this system, L-threonine is deaminated to produce 2-oxobutyrate, which serves as the amino acceptor for the transaminase, effectively driving the resolution of the racemic amine.

Reductive Aminases (RedAms): A subgroup of imine reductases, known as reductive aminases (RedAms), can catalyze the direct reductive amination of ketones using ammonia. rsc.org This provides a direct route to primary amines. Studies have shown that RedAms can convert 2-octanone into (R)-2-aminooctane with high conversion and enantiomeric excess, demonstrating a powerful pathway for synthesizing related chiral amines. rsc.org

Formation of Heterocycles: In other synthetic cascades, aminoketones serve as crucial building blocks. For example, α-oxoamine synthases (AOSs) catalyze the condensation of amino acids with acyl-CoA substrates to produce various α-aminoketones. acs.org These intermediates can then be used in subsequent chemical reactions, such as the Knorr pyrrole (B145914) synthesis, to create complex heterocyclic structures in a one-pot chemo-biocatalytic process. acs.org

Studies on Enzyme Kinetics and Reaction Mechanisms with Aminoketones

Understanding the kinetics and mechanisms of enzyme reactions involving aminoketones is crucial for optimizing biocatalytic processes.

Enzyme Kinetics: Kinetic studies often focus on determining key parameters such as the Michaelis constant (K_m), which indicates substrate affinity, and the catalytic rate constant (k_cat), which reflects the maximum reaction rate. For transaminases, kinetic resolution is a common application. The enantiomeric excess (ee) of the product and the conversion percentage are key metrics. In the kinetic resolution of various racemic amines using an (S)-selective ω-transaminase and a threonine deaminase, high ee values (>99%) were achieved for several substrates at 50% conversion. rsc.org

The table below summarizes the results for the kinetic resolution of amines structurally related to 8-aminooctan-2-one, showcasing the efficiency of ω-transaminases.

Substrate (Racemic Amine)Enzyme SystemReaction Time (h)Conversion (%)Enantiomeric Excess (ee) of Remaining AmineReference
2-Aminopentane(S)-ω-TA & Threonine Deaminase550.1>99% (R) rsc.org
2-Aminooctane(S)-ω-TA & Threonine Deaminase750.2>99% (R) rsc.org
1-Methyl-3-phenylpropylamine(S)-ω-TA & Threonine Deaminase350.0>99% (R) rsc.org

Reaction Mechanisms: Mechanistic studies on aminoketones often involve dynamic kinetic resolution (DKR). In a DKR, a chiral substrate is racemized in situ while one enantiomer is selectively transformed by a catalyst. For β-aminoketones, DKR has been achieved by combining an enzymatic reduction with a chemical racemization catalyst, yielding enantio- and diastereomerically pure 1,3-aminoalcohols. nih.govdiva-portal.org This highlights a sophisticated interplay between biocatalysis and chemical catalysis to control multiple stereocenters.

Advanced Research Methodologies and Techniques

High-Throughput Screening in Compound Discovery and Optimization

High-throughput screening (HTS) is a powerful methodology used to rapidly test a large number of chemical compounds or reaction conditions. In the context of discovering and optimizing compounds such as 8-Aminooctan-2-one (B13269774) hydrochloride, HTS can be applied to screen libraries of related amino ketones or to quickly identify optimal conditions for their synthesis.

The synthesis of α-amino ketones, a class to which 8-aminooctan-2-one belongs, has been a subject of methods development amenable to HTS. For instance, the development of modular and programmable synthesis strategies for a wide range of α-amino carbonyls allows for the creation of diverse compound arrays. acs.org Such arrays can be screened to discover molecules with desired properties. The use of multi-well plates, for example, enables the parallel execution of numerous reactions, varying components like amines, carbamoyl (B1232498) radicals, and carbonyl compounds to generate a library of α-amino amides and ketones. acs.org

Research findings have demonstrated the utility of HTS in optimizing reactions like the Mannich reaction for the synthesis of β-amino ketones. bohrium.comnih.gov These screening approaches can efficiently evaluate various catalysts, solvents, and temperatures to enhance reaction yields and stereoselectivity. nih.gov A screening approach has also been successfully applied to the chiral separation of β-amino ketones using high-performance liquid chromatography (HPLC) with various polysaccharide-based chiral stationary phases, a critical step in the development of enantiomerically pure compounds. nih.gov

Table 1: Application of High-Throughput Screening in Amino Ketone Synthesis

HTS ApplicationTechnique/MethodPurposeRelevant Compound Class
Library Synthesis One-bead-one-compound (OBOC) solid-phase synthesisGeneration of diverse libraries of molecules for ligand discovery.Oligoamides, Peptoid-inspired molecules, β-Amino ketones nih.gov
Reaction Optimization Parallel synthesis in multi-well platesRapidly screen reaction components (amines, ketones, catalysts) and conditions.α-Amino amides, α-Amino ketones acs.org
Catalyst Screening Automated microfluidic platformIdentification of suitable catalysts from a library for asymmetric hydrogenation.β-Amino ketones researchgate.net
Chiral Separation HPLC with multiple chiral stationary phasesScreening for optimal conditions for enantiomeric separation.β-Amino ketones nih.gov

Microfluidic Approaches for Reaction Condition Optimization

Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis. These include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. For the synthesis of 8-Aminooctan-2-one hydrochloride, microfluidic reactors could be employed to optimize reaction conditions efficiently.

Continuous flow microreactors have been utilized for the synthesis of various ketone derivatives. For example, a practical and mild synthesis of pentafluorophenoxy ketone has been developed using a continuous flow microfluidic reactor. researchgate.net This approach allows for rapid optimization of reaction conditions to achieve good yields under metal-free conditions. researchgate.net Similarly, flow reactors have emerged as a powerful tool for conducting reductive amination with high efficiency and selectivity, a key reaction type for producing amines from ketones. researchgate.net

The optimization of a two-step continuous flow synthesis of 1,1-cyclopropane aminoketones highlights the potential of microfluidics. rsc.orgrsc.org This method combines a photocyclization step with the reaction of the intermediate with amines in a telescoped continuous flow setup, achieving good yields and high productivity with short residence times. rsc.orgrsc.org An automated microfluidic platform has also been successfully used for the screening and optimization of the asymmetric hydrogenation of a β-aminoketone, demonstrating a drastic reduction in material consumption compared to conventional methods. researchgate.net

Table 2: Comparison of Conventional vs. Microfluidic Synthesis for Amino Ketone-Related Reactions

ParameterConventional Batch SynthesisMicrofluidic/Flow Synthesis
Reaction Time Can be lengthy (e.g., 48–72 hours for some aminoketone syntheses). rsc.orgrsc.orgSignificantly shorter (minutes to hours). rsc.orgrsc.org
Productivity Lower, batch-dependent.Higher, continuous production. rsc.orgrsc.org
Heat & Mass Transfer Often limited, can lead to side reactions.Superior, enabling better reaction control. researchgate.net
Safety Handling of hazardous intermediates can be a concern at scale.Improved due to small reaction volumes and better control.
Optimization Time and material-intensive.Rapid screening and optimization with minimal material consumption. researchgate.net

Automation in Chemical Synthesis Research

Automation plays a crucial role in modern chemical synthesis, enabling higher throughput, improved reproducibility, and more efficient workflows. The research and development of this compound would benefit significantly from the integration of automated systems for synthesis, purification, and analysis.

Automated systems are frequently employed in the synthesis and purification of compound libraries. For instance, automated flash chromatography is a common technique for the purification of synthesized β-amino ketones. mdpi.com Furthermore, the synthesis of peptide fragments, which share some methodological principles with the synthesis of amino-functionalized molecules, has been performed using fully-automated and microwave-assisted solid-phase peptide synthesis (SPPS) procedures. mpg.de

The combination of automation with microfluidics creates powerful platforms for reaction development. An automated microfluidic platform has been used to screen catalysts and optimize the asymmetric hydrogenation of a β-aminoketone, showcasing how automation can streamline complex reaction development. researchgate.net Automated workstations can handle the precise dispensing of reagents, control of reaction parameters, and collection of samples for analysis, thereby accelerating the research cycle. The development of modular synthesis strategies for α-amino carbonyls is often designed to be easily automated, allowing for the rapid generation of diverse arrays of compounds. acs.org

Table 3: Automation Tools in Chemical Synthesis Research for Amino Ketones

Automation ToolApplicationBenefit
Automated Liquid Handlers Precise dispensing of reagents for reaction arrays and screening.Increased throughput, accuracy, and reproducibility.
Automated Flash Chromatography Purification of reaction products.High-throughput purification with minimal manual intervention. mdpi.com
Automated SPPS Synthesizers Solid-phase synthesis of complex molecules.Efficient and controlled synthesis of libraries of compounds. mpg.de
Automated Microfluidic Platforms Integrated reaction screening, optimization, and analysis.Drastic reduction in material and time for process development. researchgate.net

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 8-Aminooctan-2-one (B13269774) hydrochloride and related aminoketones is geared towards "green chemistry" principles, aiming to improve efficiency, reduce waste, and utilize renewable resources. mdpi.com Traditional methods often require harsh conditions or protecting group strategies, which can be inefficient. figshare.com Emerging research focuses on cleaner, more sustainable alternatives.

Key research findings point towards several promising methodologies:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times from hours to mere minutes, often under solvent-free conditions. mdpi.comnih.gov It provides a novel and improved modification of classic reactions like the Mannich reaction, which is a cornerstone for producing β-aminoketones. nih.gov

Biocatalysis: The use of enzymes or whole cells as catalysts is a highly sustainable approach. mdpi.com Biocatalysis offers high selectivity and operates in green reaction media like water, eliminating the risk of trace metal contamination in the final product. mdpi.com The directed evolution of enzymes is further expanding the toolkit of biocatalysts available for novel chemical transformations. cgu-odisha.ac.in

Flow Chemistry: Performing reactions in continuously flowing streams rather than in batches enhances safety, productivity, and scalability. cgu-odisha.ac.in Flow systems can be integrated with other technologies like microwave irradiation or photochemistry to create highly efficient and automated sustainable processes. mdpi.com

Mechanochemistry: Solvent-free synthesis through methods like mechanochemical grinding or screw extrusion represents a significant step towards minimizing environmental impact. mdpi.comcgu-odisha.ac.in These techniques have shown promise for classic organic reactions and the formation of complex structures without the need for bulk solvents. cgu-odisha.ac.in

Interactive Data Table: Comparison of Synthetic Routes for Aminoketones

Synthetic StrategyCore PrincipleAdvantagesResearch Focus
Microwave-Assisted Uses electromagnetic irradiation to heat reactions.Rapid reaction times, milder conditions, clean profiles, often solvent-free. mdpi.comnih.govOptimizing three-component Mannich reactions. nih.gov
Biocatalysis Employs enzymes or whole cells as catalysts.High selectivity, green reaction media (e.g., water), no metal contamination. mdpi.comDirected evolution of enzymes for new substrates. cgu-odisha.ac.in
Flow Chemistry Reactions occur in a continuously flowing stream.Increased safety, higher productivity, easier scalability, automation potential. mdpi.comcgu-odisha.ac.inIntegration with other green technologies. mdpi.com
Mechanochemistry Uses mechanical force to induce reactions.Solvent-free, reduced waste, potential for new reaction pathways. mdpi.comcgu-odisha.ac.inApplication to a wider range of organic reactions beyond polymers. cgu-odisha.ac.in

Design of Advanced Derivatives with Tailored Chemical Reactivity

The true potential of 8-Aminooctan-2-one hydrochloride lies in its use as a template for designing advanced derivatives with precisely tailored chemical functions. The amine and ketone groups serve as handles for a multitude of chemical transformations, allowing for the rational design of molecules with specific properties.

A significant area of emerging research is the development of molecular probes for biomedical imaging. nih.govnih.gov For instance, derivatives can be designed to act as highly specific nucleophiles that target and react with electrophilic species in biological systems. researchgate.net

Recent research highlights include:

Targeting Pathological Markers: Scientists have developed probes containing hydrazine (B178648) or oxyamine functionalities (which can be derived from aminoketones) to target aldehydes like allysine. nih.govresearchgate.net Allysine is an aldehyde formed during the pathological process of fibroproliferation, making it a key biomarker for fibrotic diseases in the lungs, liver, and kidneys. nih.govnih.govresearchgate.net

"Turn-On" Probes: Through rational design, these derivatives can be engineered to exhibit a significant increase in a detectable signal, such as magnetic resonance (MR) relaxivity, only after binding to their target. nih.govresearchgate.net This "turn-on" capability dramatically improves imaging sensitivity and reduces background noise.

Kinetically Tuned Reactivity: By modifying the structure of the derivative, researchers can fine-tune the reaction kinetics—such as the condensation rate with the target aldehyde and the subsequent hydrolysis rate. nih.gov This allows for the optimization of probes for specific organs and imaging timeframes, enhancing their diagnostic utility. nih.govnih.gov

Interactive Data Table: Strategies for Designing Aminoketone Derivatives

Design StrategyTarget ApplicationKey Chemical FeatureDesired Outcome
Nucleophilic Targeting Biomedical Imaging of FibrosisHydrazine or Oxyamine groupCovalent ligation to pathological aldehydes (e.g., allysine). researchgate.netresearchgate.net
"Turn-On" Signaling High-Sensitivity MR ProbesMn(II)-based complex4-fold or greater increase in relaxivity upon target binding. nih.govresearchgate.net
Kinetic Tuning Organ-Specific ImagingModified molecular backboneControlled on-rate and off-rate for optimal imaging windows in different tissues. nih.govnih.gov

Integration into Next-Generation Functional Materials

The functional groups of this compound make it an attractive building block for the synthesis of advanced polymers and functional materials. The ability of the amine and ketone to participate in various polymerization and cross-linking reactions is key to this potential.

Future research is expected to explore its integration into:

Self-Healing and Biodegradable Polymers: The amine and ketone moieties can be used to form reversible bonds (like imines) or degradable linkages (like esters or amides after modification), which are essential for creating self-healing materials and biodegradable polymers. d-nb.info

Advanced Sensors: Derivatives of the compound could be immobilized on surfaces to create chemical sensors. The functional groups can act as recognition sites for specific analytes, leading to a detectable change in optical or electrical properties. d-nb.info

Energy Storage Materials: In the field of electrochemistry, organic molecules are gaining attention for energy storage. Nitrogen- and oxygen-containing compounds can be electrochemically active. Derivatives of 8-Aminooctan-2-one could be used as redox-active materials in batteries or to modify the surface of electrodes (such as MXenes) in supercapacitors to boost performance. d-nb.info

Interactive Data Table: Potential Applications in Functional Materials

Material TypeRole of 8-Aminooctan-2-one StructurePotential Advantage
Self-Healing Polymers Forms reversible imine bonds via amine-ketone condensation.Intrinsic, stimulus-responsive repair capabilities. d-nb.info
Biodegradable Materials Can be modified to create hydrolyzable ester or amide links.Reduced environmental persistence of plastic materials.
Chemical Sensors Amine/ketone groups act as binding sites for analytes.High selectivity and sensitivity for target molecules. d-nb.info
Energy Storage (Batteries/Supercapacitors) Acts as a redox-active component or electrode surface modifier.Enhanced charge storage capacity and catalytic activity. d-nb.info

Interdisciplinary Research with Emerging Fields in Chemistry and Materials Science

The versatility of this compound positions it as a valuable tool for interdisciplinary research, connecting its fundamental chemistry to some of the most exciting emerging technologies. The IUPAC has identified several "Top Ten Emerging Technologies in Chemistry" where this compound or its derivatives could play a significant role. iupac.org

Potential interdisciplinary avenues include:

Frustrated Lewis Pairs (FLP) Chemistry: FLPs are combinations of a Lewis acid and a Lewis base that cannot neutralize each other due to steric hindrance, resulting in highly reactive sites for metal-free catalysis. d-nb.info The amine group of an 8-aminooctan-2-one derivative could serve as the Lewis base component in a custom-designed FLP, opening up new catalytic possibilities for hydrogen activation or CO2 reduction. d-nb.info

Active Adsorption and Nanosensors: Active adsorption is a phenomenon that goes against equilibrium to manipulate molecules at interfaces. d-nb.info Derivatives of 8-aminooctan-2-one could be integrated into systems for controlled drug delivery, water purification, or the creation of novel nanosensors. iupac.org

Synthetic Electrochemistry: As a greener alternative to traditional synthesis, synthetic electrochemistry uses electrical current to drive chemical reactions. iupac.org 8-Aminooctan-2-one could be a substrate for electrochemical modifications, allowing for clean and efficient production of complex derivatives.

MXenes and 2D Materials: MXenes are a class of 2D materials with excellent conductivity and high potential for energy storage. d-nb.info Aminoketone derivatives could be used as intercalants or surface modifiers to prevent the restacking of MXene sheets and enhance their electrochemical properties for supercapacitor applications. d-nb.info

Interactive Data Table: Interdisciplinary Connections to Emerging Technologies

Emerging Field (IUPAC)Potential Role of 8-Aminooctan-2-one DerivativesScientific Goal
Frustrated Lewis Pairs Serves as the Lewis base component in a metal-free catalyst.Activation of small molecules like H₂ or CO₂. d-nb.info
Active Adsorption Functionalizes surfaces for controlled molecular manipulation.New technologies for gas capture, drug delivery, or chemical computing. d-nb.info
Synthetic Electrochemistry Acts as a precursor for clean, electricity-driven synthesis.Sustainable and efficient production of high-value chemicals. iupac.org
MXenes Modifies the surface of 2D material electrodes.Improved performance and stability of next-generation supercapacitors. d-nb.info

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